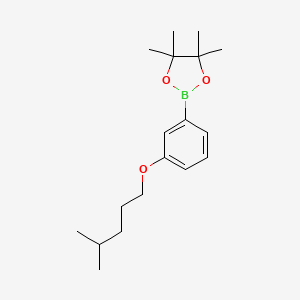
4,4,5,5-Tetramethyl-2-(3-((4-methylpentyl)oxy)phenyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(3-((4-methylpentyl)oxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-((4-methylpentyl)oxy)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the reaction of a phenol derivative with a boronic acid or boronate ester under conditions that promote the formation of the dioxaborolane ring. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or acetonitrile. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-((4-methylpentyl)oxy)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane ring acts as a leaving group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) are used under anhydrous conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, are employed in the presence of a base like potassium phosphate and a solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include substituted phenyl derivatives and biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(3-((4-methylpentyl)oxy)phenyl)-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Mécanisme D'action
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-((4-methylpentyl)oxy)phenyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in chemical reactions. In biological systems, the compound can inhibit enzymes by binding to active sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(3-((4-methylpentyl)oxy)phenyl)-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over molecular interactions and stability under various conditions .
Propriétés
Formule moléculaire |
C18H29BO3 |
|---|---|
Poids moléculaire |
304.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[3-(4-methylpentoxy)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H29BO3/c1-14(2)9-8-12-20-16-11-7-10-15(13-16)19-21-17(3,4)18(5,6)22-19/h7,10-11,13-14H,8-9,12H2,1-6H3 |
Clé InChI |
DYHDFOBWBIOADD-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Cyclopropyl-4-[6-(4-hydroxy-3-methylphenyl)-2-oxo-2,3-dihydropyrimidin-4-yl]benzamide](/img/structure/B13933216.png)
![3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13933225.png)

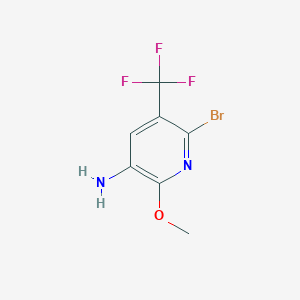
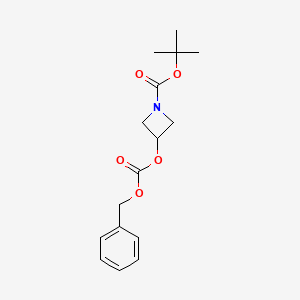
![N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine](/img/structure/B13933256.png)
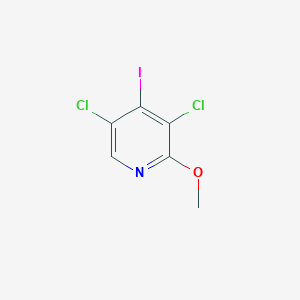


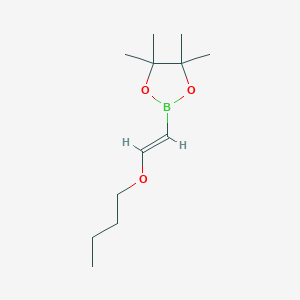


![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)

